2,3-Diamino-4-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

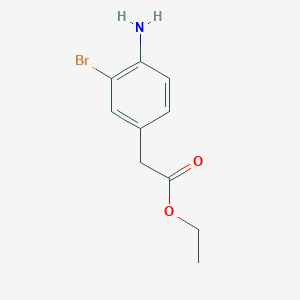

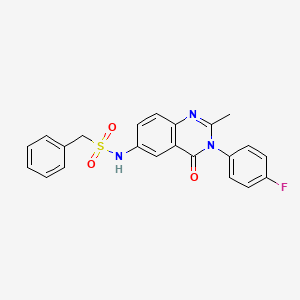

2,3-Diamino-4-fluorobenzoic acid is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 . It is a derivative of benzoic acid, which has been substituted with fluorine and amino groups .

Molecular Structure Analysis

The molecular structure of 2,3-Diamino-4-fluorobenzoic acid consists of a benzoic acid core with fluorine and amino groups substituted at the 2nd, 3rd, and 4th positions . The InChI code for this compound is 1S/C7H7FN2O2/c8-4-2-1-3 (7 (11)12)5 (9)6 (4)10/h1-2H,9-10H2, (H,11,12) .Wissenschaftliche Forschungsanwendungen

Solid-Phase Synthesis in Organic Chemistry

2,3-Diamino-4-fluorobenzoic acid is instrumental in solid-phase synthesis strategies in organic chemistry. For instance, its derivates, such as resin-bound 4-fluoro-3-nitrobenzoic acid, are involved in the synthesis of substituted 1,2-diaminobenzenes and benzimidazoles, highlighting its utility in developing new compounds via solid support strategies (Kilburn, Lau, & Jones, 2000).

Novel Polymeric Materials

The compound plays a role in synthesizing new polymeric materials. For example, new diamines synthesized using fluorobenzoic acid derivatives have been used to create amorphous and soluble aramids with applications in producing flexible, tough films with excellent mechanical properties (Hsiao, Chen, & Liou, 2004).

Biodegradation Studies

In biodegradation research, isomeric fluorophenols, akin to 2,3-diamino-4-fluorobenzoic acid, have been used to understand the transformation of phenol to benzoate in anaerobic environments. This research provides insights into the metabolic pathways of aromatic compounds in nature (Genthner, Townsend, & Chapman, 1989).

Drug Discovery and Antitubercular Agents

It has a role in the pharmaceutical domain, particularly in developing antitubercular agents. Derivatives of 2,3-diamino-4-fluorobenzoic acid, such as 2,4-diaminoquinazoline compounds, have been evaluated for their effectiveness against Mycobacterium tuberculosis, demonstrating its potential in tuberculosis drug discovery (Odingo et al., 2014).

Fluorophore Development for Biochemistry and Medicine

This compound is also significant in developing fluorophores used in biochemistry and medicine. It contributes to creating sensitive and selective compounds for studying biological systems, including DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).

Environmental Microbiology

In environmental microbiology, 2,3-diamino-4-fluorobenzoic acid-related compounds help understand microbial degradation processes. For instance, the biodegradation of fluorobenzoates by specific bacteria has been studied to comprehend how these compounds are broken down in natural environments (Boersma et al., 2004).

Eigenschaften

IUPAC Name |

2,3-diamino-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,9-10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMFAAFPJFAAOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)N)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Diamino-4-fluorobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-((1-benzyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974975.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate](/img/structure/B2974976.png)

![N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2974978.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2974982.png)

![N-1,3-benzodioxol-5-yl-N-(3,5-difluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2974986.png)

![4-benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2974989.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2974994.png)